molecular formula C13H25NO3 B019247 (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate CAS No. 107202-39-1

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Cat. No. B019247
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The enantioselective synthesis of related carbamate compounds involves complex reactions, such as iodolactamization, which is key for yielding highly functionalized intermediates essential for the synthesis of potent antagonists. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate utilizes an iodolactamization step for its preparation (Campbell et al., 2009). Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and reduction, highlights the complexity and efficiency of methods used to synthesize such compounds (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure and conformational stability of related carbamate compounds have been analyzed using various computational methods. For instance, studies on tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate utilized Hartree-Fock (HF) and density functional theory (DFT) to investigate its structure, showing the importance of computational chemistry in understanding the molecular configurations of such compounds (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Chemical transformations and the reactivity of carbamate derivatives reveal their versatility as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility in organic synthesis (Guinchard et al., 2005).

Scientific Research Applications

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE), a compound structurally related to tert-butyl-based carbamates, has shed light on the biodegradation mechanisms and fate of such compounds in soil and groundwater. Microorganisms capable of degrading ETBE, potentially through pathways involving hydroxylation and subsequent metabolite formation, have been identified. These findings suggest potential bioremediation strategies for related compounds in contaminated environments (Thornton et al., 2020).

Decomposition and Transformation

Studies on methyl tert-butyl ether (MTBE) decomposition using cold plasma reactors highlight the feasibility of non-biological methods for the transformation of tert-butyl ethers. These methods could be applicable to the decomposition or transformation of related carbamate compounds, offering insights into advanced oxidation processes for environmental remediation (Hsieh et al., 2011).

Structure-Metabolism Relationships

Research focusing on the hydrolysis of carbamates has explored the relationship between molecular structure and metabolic stability. This information is crucial for designing carbamate compounds with desired properties, including stability and reactivity, for various applications in medicine and agriculture (Vacondio et al., 2010).

Toxicological Assessment

The assessment of toxicological properties of compounds like ethyl carbamate, which shares functional groups with the compound of interest, provides a framework for evaluating potential health risks associated with exposure. Such studies are essential for ensuring the safe use of chemicals in food, beverages, and industrial applications (Weber & Sharypov, 2009).

Synthetic and Analytical Chemistry

Research on synthetic phenolic antioxidants, including their environmental occurrence, fate, and toxicity, can offer parallels for understanding the behavior and applications of tert-butyl-based carbamates in industrial settings. These studies contribute to the development of safer and more effective antioxidants in food and other products (Liu & Mabury, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.


I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRORWNNGUYQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584528
Record name tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

CAS RN

107202-39-1
Record name tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-L-cyclohexylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(t-butyloxycarbonyl)cyclohexylglycine (2.0 g, 7.77 mmol) in anhydrous THF (10 mL) was cooled to 0° C. Borane solution (1 M in THF, 15.5 mL, 15.5 mmol) was added slowly and the reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction was quenched with MeOH (5 mL), volatiles were evaporated and the residue was partitioned between water and EtOAc. The organic layer was washed with saturated NaHCO3/water, brine, dried (sodium sulfate), and evaporated to give tert-butyl 1-cyclohexyl-2-hydroxyethylcarbamate 4a (1.26 g, 66.7%), MS (CI) m/z 144.2 (MH+-Boc).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 4
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 6
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.